molecular formula C8H10N2O2S B604355 6-ethyl-7-hydroxy-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one CAS No. 374544-09-9

6-ethyl-7-hydroxy-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B604355
CAS No.: 374544-09-9
M. Wt: 198.24g/mol
InChI Key: GDYJYCACEOUBCJ-UHFFFAOYSA-N
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Description

6-ethyl-7-hydroxy-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound that belongs to the thiazolopyrimidine family. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring. The presence of an ethyl group at the 6th position and a hydroxyl group at the 7th position further distinguishes it from other related compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-7-hydroxy-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with ethyl acetoacetate in the presence of a base, followed by cyclization with formamide. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

6-ethyl-7-hydroxy-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while substitution reactions can produce a variety of alkyl or aryl derivatives .

Scientific Research Applications

6-ethyl-7-hydroxy-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-ethyl-7-hydroxy-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets. The hydroxyl group at the 7th position can form hydrogen bonds with target proteins, while the thiazole and pyrimidine rings can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-ethyl-7-hydroxy-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is unique due to the presence of both an ethyl group and a hydroxyl group, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential as a bioactive molecule compared to similar compounds .

Biological Activity

6-Ethyl-7-hydroxy-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula: C8H10N2O2S
  • Molecular Weight: 198.24 g/mol
  • CAS Number: 374544-09-9

Biological Activity Overview

The biological activity of this compound primarily revolves around its potential as an anti-inflammatory and antimicrobial agent. Studies have indicated that thiazolo[3,2-a]pyrimidine derivatives exhibit various pharmacological effects, including enzyme inhibition and receptor modulation.

1. Anti-inflammatory Activity

Research indicates that derivatives of thiazolo[3,2-a]pyrimidine can exhibit significant anti-inflammatory effects. For instance, compounds similar to 6-ethyl-7-hydroxy have been shown to inhibit the production of pro-inflammatory cytokines in vitro. A study highlighted the ability of thiazolo derivatives to reduce inflammation markers in animal models, suggesting a mechanism involving the inhibition of NF-kB signaling pathways .

2. Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens. In vitro studies have shown effective inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The mechanism appears to involve disruption of bacterial cell wall synthesis and function .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anti-inflammatoryInhibition of cytokine production
AntimicrobialEffective against Gram-positive bacteria
Enzyme InhibitionPotential inhibition of key enzymes

Case Study: Anti-inflammatory Effects

In a controlled study published in PMC, researchers evaluated the anti-inflammatory effects of various thiazolo derivatives, including 6-ethyl-7-hydroxy. The results indicated a significant reduction in edema in treated groups compared to controls. The study concluded that the compound could serve as a lead for developing new anti-inflammatory drugs .

Case Study: Antimicrobial Efficacy

A separate investigation focused on the antimicrobial potential of thiazolo derivatives against clinical isolates. The study revealed that 6-ethyl-7-hydroxy exhibited MIC values comparable to standard antibiotics, suggesting its viability as an alternative treatment for resistant strains .

The mechanisms underlying the biological activities of 6-ethyl-7-hydroxy involve multiple pathways:

  • Cytokine Modulation : The compound appears to modulate cytokine release through inhibition of NF-kB activation.
  • Cell Membrane Disruption : Its antimicrobial action is likely due to interference with bacterial cell membrane integrity.
  • Enzyme Inhibition : Studies suggest that it may inhibit enzymes critical for pathogen survival and replication.

Properties

IUPAC Name

6-ethyl-7-hydroxy-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c1-2-5-6(11)9-8-10(7(5)12)3-4-13-8/h11H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDYJYCACEOUBCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C2N(C1=O)CCS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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